1-(Oxan-2-yloxy)pyrrolidine-2,5-dione
Overview
Description
1-(Oxan-2-yloxy)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring fused with an oxan-2-yloxy group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their significant biological and chemical properties. Pyrrolidine rings are commonly found in various bioactive molecules, making them a focal point in medicinal chemistry .
Mechanism of Action
Mode of Action
1-(Oxan-2-yloxy)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This results in changes in the pH and fluid balance in the body, which can have various physiological effects .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway, which is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons . By inhibiting this pathway, this compound can alter the body’s pH and fluid balance .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of carbonic anhydrase isoenzymes. This can lead to changes in pH and fluid balance, which can have various physiological effects .
Biochemical Analysis
Biochemical Properties
The pyrrolidine-2,5-dione scaffold, to which 1-(Oxan-2-yloxy)pyrrolidine-2,5-dione belongs, is known to interact with various enzymes and proteins. For instance, some derivatives of pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on the human carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases, making the interactions of this compound potentially significant in biochemical reactions.
Cellular Effects
Pyrrolidine-2,5-dione derivatives are known to exhibit various bioactivities, including anticonvulsant and tyrosinase inhibitory activity . These activities suggest that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not explicitly reported in the available literature. Given its structural similarity to other pyrrolidine-2,5-dione derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its structural similarity to other pyrrolidine-2,5-dione derivatives, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-(Oxan-2-yloxy)pyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of N-hydroxysuccinimide with oxan-2-ol under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
1-(Oxan-2-yloxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve hydrogenation using palladium catalysts, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxan-2-yloxy group is replaced by other nucleophiles under basic conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, palladium catalysts for reduction, and strong bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Oxan-2-yloxy)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Oxan-2-yloxy)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-dione: Similar in structure but lacks the oxan-2-yloxy group, which imparts unique properties to this compound.
Prolinol: Another pyrrolidine derivative with significant biological activity.
The uniqueness of this compound lies in its oxan-2-yloxy group, which enhances its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-(oxan-2-yloxy)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-7-4-5-8(12)10(7)14-9-3-1-2-6-13-9/h9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKOIHXVIBJPFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396511 | |
Record name | MS-1326 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55610-40-7 | |
Record name | MS-1326 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Tetrahydro-2H-pyran-2-yloxy)succinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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